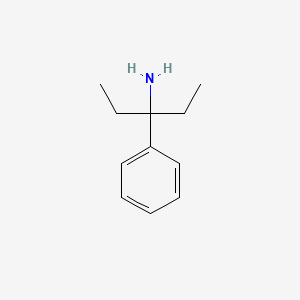

3-Phenylpentan-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

30568-46-8 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

3-phenylpentan-3-amine |

InChI |

InChI=1S/C11H17N/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4,12H2,1-2H3 |

InChI Key |

JOGPHRRMASCZSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenylpentan 3 Amine and Its Derivatives

Direct Synthesis Approaches

Alkylation Reactions of Amides

The N-alkylation of amides is a fundamental transformation for producing N,N-disubstituted amides, which are valuable precursors to tertiary amines. mdpi.com Traditionally, this requires converting the weakly basic amide into its more reactive conjugate base using strong bases like sodium metal or sodium hydride, often under harsh conditions and with long reaction times. mdpi.com More contemporary methods utilize phase-transfer catalysis (PTC) or microwave irradiation to facilitate the alkylation under milder conditions. mdpi.com

For instance, the alkylation of benzanilide (B160483) with benzyl (B1604629) chloride can be achieved in high yield using potassium hydroxide (B78521) and potassium carbonate in a solvent-free system under microwave irradiation. mdpi.com While direct alkylation of a secondary amide to a tertiary amine can be challenging, a related approach involves the ruthenium-catalyzed reductive N-alkylation of secondary amides. organic-chemistry.org By carefully selecting the hydrosilane reducing agent and catalyst loading, this method can selectively produce either secondary or tertiary amines. organic-chemistry.org Specifically, a lower concentration of a triruthenium cluster catalyst with polymeric hydrosiloxanes (PMHS) favors the formation of tertiary amines. organic-chemistry.org

A tandem iridium-catalyzed hydrosilylation of tertiary amides, followed by a copper(I)-catalyzed addition of terminal alkynes, provides a highly chemoselective route to propargylamines and α-branched amines. rsc.org This can be combined with hydrogenation to achieve a formal reductive alkylation of amides, showcasing a versatile entry into functionalized tertiary amines. rsc.org

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced. orgoreview.comlibretexts.org To synthesize a tertiary amine like 3-phenylpentan-3-amine, a secondary amine would be reacted with a suitable ketone. orgoreview.com However, reactions involving ketones, especially sterically hindered ones, are more difficult than those with aldehydes because the formation of the iminium intermediate is less favored. nih.govresearchgate.net

A practical, metal-free protocol for the direct reductive amination of a wide array of ketones with secondary aryl amines uses trichlorosilane (B8805176) as the reducing agent and tetramethylethylenediamine (TMEDA) as a Lewis base activator, affording bulky tertiary amines in high yields. nih.gov Another approach employs BH3N(C2H5)3, which acts as both a catalyst to promote imine formation and as the reductant. rsc.org

| Method | Reducing Agent | Activator/Catalyst | Key Features |

| Direct Reductive Amination | Trichlorosilane | TMEDA | Metal-free, mild conditions, suitable for hindered ketones. nih.gov |

| Direct Reductive Amination | BH3N(C2H5)3 | BH3N(C2H5)3 | Dual function catalyst and reductant, mild conditions. rsc.org |

| Transfer Hydrogenation | Hantzsch Ester | Thiourea | Metal-free, convergent access to sterically hindered amines. researchgate.net |

Biocatalysis has emerged as a powerful tool for green and highly selective chemical transformations. dovepress.com Engineered enzymes, such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess. acs.orgmdpi.comeuropa.eu These enzymes operate under mild, aqueous conditions and offer exceptional chemo-, regio-, and stereoselectivity. dovepress.com

The synthesis of chiral amines often relies on protein engineering to expand the substrate scope of natural enzymes to include bulky molecules. dovepress.com For instance, biocatalytic cascades combining ene-reductases (EReds) with IREDs or RedAms have been developed to convert α,β-unsaturated ketones into tertiary amines with two stereogenic centers in high purity and stereoselectivity. acs.org Another innovative approach uses engineered cytochrome P450 enzymes to directly aminate tertiary C–H bonds, providing access to chiral α-tertiary primary amines with up to >99% enantiomeric excess. nih.govresearchgate.net

Transition-metal-catalyzed reductive amination, particularly using hydrogen gas as the reductant, is a highly atom-economical and sustainable method for amine synthesis. nih.govacs.org Catalysts based on both noble metals (e.g., Rh, Ir, Ru) and earth-abundant metals (e.g., Ni, Co, Fe) have been developed. nih.govresearchgate.netacs.org These catalysts facilitate both the condensation of the carbonyl compound and amine to form an imine, and the subsequent hydrogenation of the C=N bond. nih.govacs.org

Recent advances have focused on developing highly active and selective catalysts that operate under mild conditions. acs.org For example, a bimetallic Co/Sc catalyst has been shown to mediate both borrowing hydrogen and reductive amination pathways, allowing for the synthesis of primary, secondary, and tertiary amines from alcohols, aldehydes, or ketones. fu-berlin.deresearchgate.net This highlights the versatility of modern metal catalysts in amine synthesis.

Grignard Reactions in Amine Synthesis

The addition of organometallic Grignard reagents to carbon-nitrogen double bonds (imines) is a classic and effective method for forming C-C bonds and synthesizing amines. This approach allows for the construction of complex amine structures by reacting a suitable imine precursor with an alkyl, aryl, or vinyl Grignard reagent. acs.org The reaction of a Grignard reagent with a ketone or aldehyde is a fundamental method to produce secondary or tertiary alcohols, respectively. organic-chemistry.org

For amine synthesis, a key strategy involves the addition of a Grignard reagent to a chiral imine. For example, adding various Grignard reagents to chiral imines derived from isatine can produce optically enriched 3-substituted 3-aminooxindoles. acs.org A more recent development for tertiary amine synthesis involves an iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents. rsc.orgresearchgate.net This one-pot, two-stage protocol is highly efficient, tolerates a broad range of functional groups, and can be performed on a gram scale. rsc.orgresearchgate.net

Borrowing Hydrogen Approaches in Amine Formation

The "borrowing hydrogen" (or hydrogen autotransfer) catalytic cycle represents a highly atom-economical and environmentally friendly strategy for C-N bond formation. researchgate.netnih.gov In this process, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it in situ to an aldehyde or ketone. nih.gov This reactive carbonyl intermediate then condenses with an amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen, regenerating the catalyst and releasing water as the only byproduct. researchgate.netnih.gov

This methodology allows alcohols to be used directly as alkylating agents for amines. nih.gov The N-alkylation of amines with alcohols has been extensively studied using various catalysts, including those based on copper, iridium, and ruthenium. researchgate.netnih.gov Recently, this concept has been extended to biocatalysis, with projects aiming to engineer enzymes like reductive aminases and alcohol dehydrogenases to work in concert for the redox-neutral synthesis of amines from alcohols. europa.eu

Synthesis of Chiral this compound and its Stereoisomers

The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic synthesis. For amines with a stereocenter at a tertiary carbon, such as this compound, several strategies have been developed to achieve high stereoselectivity.

Asymmetric synthesis aims to create a specific enantiomer or diastereomer from achiral or racemic starting materials. General approaches applicable to the synthesis of chiral amines often involve the use of chiral auxiliaries, catalysts, or reagents. For instance, the asymmetric reduction of imines or the addition of organometallic reagents to imines using a chiral ligand can afford enantiomerically enriched amines. nih.gov While specific examples for this compound are not extensively detailed in readily available literature, methods applied to similar structures, like the proline-catalyzed sequential α-aminoxylation/α-amination of aldehydes, provide a pathway to chiral amino alcohols which can be further elaborated. acs.orgnih.gov Another powerful method involves the asymmetric hydrogenation of N-aryl imines, which has achieved excellent enantioselectivity for a range of substrates through the use of transition metal catalysts with chiral ligands. nih.gov

Diastereoselective and enantioselective methods are crucial for producing optically pure compounds. Organocatalysis has emerged as a powerful tool for these transformations. beilstein-journals.orgbeilstein-journals.org For example, the synthesis of syn/anti-1,3-amino alcohols can be achieved with high diastereoselectivity and enantioselectivity using proline-based catalysis. acs.orgnih.gov The synthesis of β-amino alcohols from α-N,N-dibenzylamino benzyl esters has been accomplished through sequential reduction and Grignard reagent addition, yielding anti-β-amino alcohols with excellent stereoselectivity (de > 95%). ull.es

The use of sulfinimines in asymmetric aldol-Tishchenko reactions represents another sophisticated strategy to generate chiral 1,3-amino alcohol derivatives with high diastereoselectivity. orgsyn.org Biocatalysis, utilizing enzymes like ω-transaminases, offers a green and highly enantioselective route to chiral amines. Engineered ω-transaminases have been shown to convert a variety of ketones to (S)-amines with high enantiomeric excess. mdpi.com

Table 1: Comparison of Enantioselective Methodologies

| Methodology | Catalyst/Reagent | Substrate Type | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal with Chiral Ligand | N-Aryl Imines | High enantioselectivity for various imines. nih.gov |

| Organocatalysis | Proline | Aldehydes | Sequential reactions to form syn/anti-1,3-amino alcohols. acs.orgnih.gov |

| Biocatalysis | Engineered ω-Transaminase | Ketones | High enantiomeric excess for aliphatic amines. mdpi.com |

| Chiral Auxiliary | Sulfinimines | Aldehydes | Asymmetric Aldol-Tishchenko reaction for 1,3-amino alcohols. orgsyn.org |

Kinetic resolution is a widely used method for separating racemic mixtures. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. While the theoretical maximum yield for the resolved enantiomer is 50%, this method is effective for obtaining optically active materials. rsc.org

Kinetic resolutions can be performed using various catalysts, including enzymes, organometallic complexes, and organocatalysts. beilstein-journals.org For tertiary alcohols, which are precursors to tertiary amines, kinetic resolution has been achieved through non-enzymatic methods using catalyst-controlled enantioselective silylation with high selectivity factors. researchgate.net Lipases are also commonly employed for the kinetic resolution of racemic amines through selective acylation. rsc.org Furthermore, dynamic kinetic resolution (DKR) protocols, which combine enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, have been developed to overcome the 50% yield limitation. diva-portal.org

Synthesis of Structural Analogues and Precursors of this compound

The synthesis of precursors and structural analogues is fundamental for developing new derivatives and understanding structure-activity relationships. Key precursors include the corresponding phenylpentanols and derivatized amine functionalities.

The most common precursor to this compound is the corresponding tertiary alcohol, 3-phenyl-3-pentanol. This alcohol can be synthesized through several established organic chemistry reactions. The Grignard reaction is a classic and versatile method, typically involving the reaction of a phenylmagnesium halide with 3-pentanone, or reacting ethyl benzoate (B1203000) with an excess of ethylmagnesium bromide. smolecule.comdoubtnut.com Another route is the reduction of the corresponding ketone, 3-phenyl-3-pentanone, using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). smolecule.com

Hydrogen borrowing catalysis using iridium complexes provides a modern and efficient method for the α-alkylation of ketones with secondary alcohols, which can be applied to synthesize precursors for substituted phenylpentanols. acs.org For example, reacting a suitable ketone with 3-pentanol (B84944) in the presence of an iridium catalyst can form a new C-C bond, leading to a β-branched ketone that can be subsequently reduced. acs.org

Table 2: Synthetic Routes to 3-Phenyl-3-pentanol

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Grignard Reaction | Phenylmagnesium bromide + 3-Pentanone | Standard method for tertiary alcohol synthesis. smolecule.com |

| Grignard Reaction | Ethyl benzoate + Ethylmagnesium bromide (excess) | Alternative Grignard route. doubtnut.com |

| Ketone Reduction | 3-Phenyl-3-pentanone + Reducing Agent (e.g., LiAlH₄) | Reduction of a carbonyl to an alcohol. smolecule.com |

The amine group of this compound and its analogues is a versatile functional handle for further modification. Derivatization can be used to synthesize a wide range of compounds with altered chemical and physical properties. Common derivatization reactions include N-alkylation, N-acylation, and sulfonylation.

For example, palladium-catalyzed N-allylation (Tsuji-Trost reaction) can be used to introduce an allyl group onto a nitrogen atom. nih.gov This reaction has been applied to synthesize N-C axially chiral sulfonamides with good enantioselectivity. nih.gov Acylation of amines to form amides is another fundamental transformation, often achieved by reacting the amine with an acyl chloride or anhydride. These derivatization strategies are crucial for creating libraries of compounds for various research applications.

Scaffold Modification and Diversification

The this compound scaffold serves as a versatile template for the development of a wide array of derivatives. Through strategic chemical modifications, the core structure can be altered at the phenyl ring, the alkyl backbone, and the amine functional group. These modifications are crucial for exploring the structure-activity relationships of new chemical entities in medicinal chemistry and materials science. Advanced synthetic methodologies enable the precise introduction of diverse functional groups and stereochemical arrangements, leading to libraries of novel compounds.

Key strategies for the diversification of the this compound scaffold include modifications of the aromatic ring, alterations of the amine group, and transformations of the pentyl chain. Such approaches allow for the fine-tuning of the molecule's physicochemical properties.

Phenyl Ring Substitutions

The aromatic phenyl group is a prime target for modification via electrophilic aromatic substitution reactions. These reactions introduce a variety of substituents at the ortho, meta, and para positions, thereby altering the electronic properties and steric profile of the molecule. For instance, the introduction of a methyl group on the phenyl ring, creating a derivative like 3-Ethyl-1-(2-methylphenyl)pentan-1-amine, increases hydrophobicity and can introduce steric hindrance that affects molecular interactions.

Common electrophilic substitution reactions applicable to the phenyl ring include:

Nitration: Using nitric acid and a sulfuric acid catalyst to introduce a nitro group.

Halogenation: Employing elemental bromine or chlorine with a Lewis acid catalyst to add halogen atoms.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid.

Amine Group Modifications

The primary amine of this compound is a highly reactive site for a multitude of chemical transformations. These modifications can lead to secondary or tertiary amines, amides, carbamates, and other nitrogen-containing functional groups, significantly expanding the chemical space of the derivatives.

N-Alkylation: The introduction of alkyl groups to the amine can be achieved through reductive amination of a ketone with an amine or by direct alkylation using an alkyl halide. Reductive amination, for example, can condense 1-phenylpentan-2-one (B142835) with propylamine (B44156) to form a secondary amine.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This strategy is widely used to create more complex structures and has been applied in the synthesis of various biologically active compounds. illinois.edu

Carbamate Formation: Reaction with chloroformates or isocyanates can produce carbamates, which are functional groups present in many pharmaceuticals. core.ac.uk

Alkyl Chain and Core Scaffold Transformations

Modifying the pentane (B18724) backbone of this compound presents a more complex synthetic challenge but offers pathways to profoundly different molecular architectures.

Hydroxylation: The introduction of a hydroxyl group can create amino alcohol derivatives. orgsyn.orgorgsyn.org Biocatalytic strategies using engineered amine dehydrogenases have shown remarkable stereoselectivity in producing chiral β-amino alcohols from corresponding α-hydroxy ketones. acs.org

Rearrangements and Ring Contractions: The Favorskii rearrangement can be used to convert α-halo cycloalkanones into ring-contracted carboxylic acid derivatives in the presence of an amine. rsc.org While not a direct modification of the open-chain structure, this reaction highlights methods for significant scaffold alteration in related cyclic systems.

Connective Methodologies: Advanced techniques like the nitro-Mannich reaction and the Petasis reaction can be employed in a lead-oriented synthesis approach to build molecular diversity. whiterose.ac.uk For instance, the nitro-Mannich reaction can be used to connect different molecular fragments to the core scaffold. whiterose.ac.uk

Cross-Coupling Reactions: Nickel-catalyzed deaminative cross-coupling reactions provide a modern method for forming sp3–sp3 carbon-carbon bonds, allowing for the extension or branching of the alkyl chain under mild conditions. acs.org

The diversification of the this compound scaffold can be systematically approached by combining these methodologies. For example, a derivative could first undergo electrophilic substitution on the phenyl ring, followed by N-alkylation of the amine group, and finally a stereoselective hydroxylation of the alkyl chain. This modular approach allows for the generation of large libraries of compounds for screening purposes.

Interactive Data Table: Examples of Scaffold Modification Reactions

| Reaction Type | Starting Material Example | Reagents & Conditions | Product Type Example | Yield (%) | Reference |

| Reductive Amination | 1-Phenylpentan-2-one | Propylamine, Methanol, Acid catalyst, followed by a reducing agent (e.g., NaBH₃CN) | (1-Phenylpentan-2-yl)(propyl)amine | High | |

| N-Alkylation | 2-bromo-1-phenylpentan-1-one | Piperidine, Benzene/Et₂O, 45 °C | 1-Phenyl-2-(piperidin-1-yl)pentan-1-one | Not specified | nih.gov |

| Asymmetric Aldol-Tishchenko | (S)-2-Methyl-N-(1-phenylethylidene)propane-2-sulfinamide & Isobutyraldehyde | n-BuLi, THF, -60 °C to -28 °C | (1S,3S)-1-(((S)-tert-butylsulfinyl)amino)-4-methyl-1-phenylpentan-3-yl isobutyrate | 89% (of precursor) | orgsyn.orgorgsyn.org |

| Favorskii Rearrangement | 2-Aryl-2-bromocyclohexanone | Secondary Amine (e.g., Tetrahydropyrrole), THF | 2-Aryl-cycloketone-1-carboxamide derivative | 74% | rsc.org |

| Nitro-Mannich Reaction | Amino sulfone | Nitroethane, N-benzylquinium chloride | Nitro amine derivative | 63% | whiterose.ac.uk |

Mechanistic Investigations of Chemical Transformations Involving 3 Phenylpentan 3 Amine

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of α-branched tertiary alkylamines like 3-phenylpentan-3-amine often involves complex reaction mechanisms. Modern synthetic methods have moved beyond classical approaches, employing novel strategies that proceed via radical and iminium-based pathways.

Radical Reaction Mechanisms

Recent advancements in synthetic chemistry have enabled the formation of α-branched tertiary amines through mechanisms involving radical intermediates. One such method is the deoxygenative alkylation of tertiary amides. In this process, a tertiary amide is treated with an alkyl iodide under visible light with an iridium photocatalyst. sciengine.com

The proposed mechanism involves two key activation strategies. sciengine.com First, the iridium catalyst facilitates the deoxygenative reduction of the amide, which generates an enamine intermediate. This enamine exists in equilibrium with a more reactive iminium ion. sciengine.comsciengine.com Concurrently, the alkyl iodide, under blue-light irradiation, interacts with a silane (B1218182) reagent to generate an alkyl radical. sciengine.com This highly reactive alkyl radical then adds to the electrophilic iminium ion intermediate, forming a new carbon-carbon bond and ultimately yielding the α-branched tertiary amine product after reduction. sciengine.com The crucial step is the successful coupling of these two pathways—amide reduction and photo-mediated radical generation. sciengine.com

Another relevant radical-based transformation involves the use of bromine radicals as hydrogen atom transfer (HAT) reagents. Visible light can induce the homolysis of C-Br bonds, generating electrophilic bromine radicals. These radicals can then abstract a hydrogen atom from a tertiary amine to produce a nucleophilic α-amino alkyl radical, which can engage in further reactions. rsc.org

| Reaction Type | Key Intermediates | Catalyst/Conditions | Outcome |

| Deoxygenative Alkylation | Iminium Ion, Alkyl Radical | Iridium photocatalyst, Visible Light | Formation of α-branched tertiary amines sciengine.com |

| Bromine Radical-Induced HAT | α-Amino Alkyl Radical | Visible Light | Generation of nucleophilic radical species rsc.org |

Iminium Catalysis and Intermediates

Iminium ions are key intermediates in numerous chemical transformations, including the synthesis of amines. acs.org They are typically formed by the condensation of an aldehyde or ketone with a secondary amine, or as intermediates in reactions of other carbonyl derivatives. acs.org In the context of synthesizing compounds structurally related to this compound, iminium intermediates are central to reductive amination pathways.

Reductive amination of a ketone precursor, such as 1-phenylpentan-3-one (B1266473), with an amine (e.g., ammonia (B1221849) or a primary amine) proceeds through the formation of an imine, which is in equilibrium with its protonated form, the iminium cation. whiterose.ac.uk This electrophilic iminium species is then reduced by a hydride source, like sodium borohydride (B1222165) or sodium triacetoxyborohydride, to furnish the final amine product. whiterose.ac.uk The synthesis of N-phenethyl-1-phenyl-pentan-3-amine, an analogue of a natural product, was achieved via reductive amination of 1-phenylpentan-3-one with phenethylamine, highlighting the viability of this mechanism. whiterose.ac.uk

Furthermore, as detailed in the radical mechanism section (3.1.1), the reduction of tertiary amides can be directed to form an iminium ion intermediate, which then acts as an acceptor for a nucleophilic radical. sciengine.comsciengine.com The presence of a Lewis acid can promote the formation of the iminium ion from its enamine tautomer, preventing over-reduction and facilitating the desired C-C bond formation. sciengine.com

Stereochemical Mechanism of Formation

The formation of a specific stereoisomer of this compound, which contains a chiral center at the C3 position, requires stereoselective synthetic methods. The stereochemical outcome is determined by the mechanism of the key bond-forming step.

One major strategy for establishing stereochemistry is through the asymmetric reduction of a prochiral precursor, such as a ketone or an imine. Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. diva-portal.org Using a chiral catalyst, typically a rhodium or iridium complex with chiral phosphine (B1218219) ligands, the hydrogen gas adds across the C=O or C=N double bond from a specific face, leading to an excess of one enantiomer. diva-portal.org The mechanism involves the coordination of the substrate to the chiral metal center, creating diastereomeric intermediates that differ in energy, thereby directing the stereochemical pathway.

Another approach involves the use of chiral auxiliaries or reagents. For instance, the asymmetric aldol-Tishchenko reaction of sulfinimines can be used to construct chiral amino alcohol backbones. orgsyn.org In this method, a chiral sulfinimine directs the stereoselective addition of an enolate, allowing for the creation of new stereogenic centers with high diastereoselectivity. orgsyn.org While not directly yielding this compound, this methodology illustrates how stereocontrol can be exerted during the formation of the carbon skeleton.

Deuteration studies can provide insight into the stereochemical course of a reaction. In palladium-catalyzed reactions forming β-aryl ketones (potential precursors), the complete transfer of deuterium (B1214612) to the α-position of the carbonyl group indicates that the reaction proceeds through a specific sequence of β-hydride elimination and migratory insertion, which has implications for stereocontrol. nih.gov

| Method | Stereo-determining Principle | Typical Reagents/Catalysts | Mechanistic Feature |

| Asymmetric Hydrogenation | Facial selectivity guided by a chiral catalyst | Chiral Rh or Ir complexes | Coordination of prochiral substrate to a chiral metal center creates diastereomeric transition states. diva-portal.org |

| Asymmetric Aldol-Tishchenko | Substrate control using a chiral auxiliary | Chiral Sulfinimines | The chiral auxiliary directs the approach of the nucleophile to one face of the electrophile. orgsyn.org |

| Deuteration Studies | Tracing the path of atoms | Deuterated reagents | Reveals the specific bond-breaking and bond-forming events, such as β-hydride elimination. nih.gov |

Oxidative Pathways and Metabolic Transformations (In Vitro Models)

The study of oxidative pathways and metabolic transformations of amine-containing compounds is crucial for understanding their behavior in biological systems. In vitro models using human liver microsomes (HLM) and cytosol provide a reliable method for identifying potential metabolic routes. For compounds structurally related to this compound, such as synthetic cathinones, metabolism proceeds through several key oxidative pathways. researchgate.net

Phase I metabolism is dominated by oxidative reactions catalyzed primarily by cytochrome P450 (CYP) enzymes. For amine compounds, common transformations include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the alkyl chain or the phenyl ring.

Dehydrogenation: The oxidation of a secondary alcohol (formed from hydroxylation) to a ketone.

N-Dealkylation: The removal of alkyl groups attached to the nitrogen atom (not applicable to a primary amine like this compound, but relevant for its potential N-substituted derivatives).

Oxidation of the Amine: The primary amine group itself can be oxidized to form an imine or nitrile.

Studies on the synthetic cathinone (B1664624) α-PVP, which shares a phenyl-pentan-amine core, identified a lactam metabolite formed from oxidation at the pyrrolidine (B122466) ring as a major product. researchgate.net For other related molecules, hydroxylation of the phenyl ring and the alkyl side chain are significant pathways. researchgate.netnih.gov

Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. These involve the attachment of polar molecules to increase water solubility and facilitate excretion. Common Phase II transformations include:

Glucuronidation: Conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfonate group.

In vitro studies with α-PVP and the related compound MDPV have identified numerous glucuronidated and sulfated metabolites, confirming this as a major metabolic clearance pathway. researchgate.net

| Metabolic Phase | Transformation Type | Description | Common Metabolites |

| Phase I | Oxidation (Hydroxylation, Dehydrogenation) | Addition of oxygen atoms, catalyzed by CYP enzymes. | Hydroxylated derivatives, ketones. researchgate.net |

| Phase I | Oxidation (of amine) | Direct oxidation of the primary amine group. | Imines, nitriles. |

| Phase II | Conjugation (Glucuronidation, Sulfation) | Attachment of polar groups to Phase I metabolites. | Glucuronide and sulfate (B86663) conjugates. researchgate.net |

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Phenylpentan-3-amine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the free rotation around the C-C bond connecting the phenyl ring to the pentyl chain, the ortho, meta, and para protons may overlap, potentially resulting in a complex multiplet.

The aliphatic portion of the molecule contains two equivalent ethyl groups and an amine proton. The methylene (B1212753) protons (-CH2-) of the ethyl groups are diastereotopic due to the chiral center at C3 (even though the molecule itself is achiral) and would be expected to appear as a quartet around δ 1.5-2.0 ppm, split by the adjacent methyl protons. The methyl protons (-CH3) of the ethyl groups would likely resonate as a triplet around δ 0.8-1.2 ppm. The amine proton (-NH2) signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature, but it is typically expected in the range of δ 1.0-3.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | 5H |

| Methylene (-CH₂) | 1.5 - 2.0 | Quartet | 4H |

| Amine (-NH₂) | 1.0 - 3.0 | Broad Singlet | 2H |

| Methyl (-CH₃) | 0.8 - 1.2 | Triplet | 6H |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The phenyl group will show four signals: one for the quaternary carbon attached to the pentyl chain (ipso-carbon), and one for each of the ortho, meta, and para carbons. The ipso-carbon is expected to have a chemical shift in the range of δ 140-150 ppm, while the other aromatic carbons will resonate between δ 125 and 130 ppm.

The aliphatic carbons include the quaternary carbon at the point of attachment of the phenyl and amino groups (C3), the methylene carbons (-CH2-), and the methyl carbons (-CH3). The quaternary carbon (C3) is expected to appear in the range of δ 50-60 ppm. The methylene carbons are predicted to be in the range of δ 30-40 ppm, and the terminal methyl carbons are expected at δ 8-15 ppm. oregonstate.edulibretexts.org

Predicted ¹³C NMR Data for this compound:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-ipso) | 140 - 150 |

| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |

| Quaternary Aliphatic (C3) | 50 - 60 |

| Methylene (-CH₂) | 30 - 40 |

| Methyl (-CH₃) | 8 - 15 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the methylene protons and the methyl protons of the ethyl groups, confirming their connectivity. libretexts.orgmagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the proton signals to their corresponding carbon signals. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons. For example, the methyl protons would show a correlation to the quaternary C3 carbon, and the aromatic protons would show correlations to the ipso-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgresearchgate.net For a relatively small and flexible molecule like this compound, NOESY could show correlations between the protons of the ethyl groups and the ortho-protons of the phenyl ring, providing information about the molecule's preferred conformation in solution.

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance. It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of those nuclei in the sample.

To determine the purity of a this compound sample, a known amount of a certified internal standard with a known purity is added to a precisely weighed sample of the compound. The ¹H NMR spectrum is then recorded under specific conditions that ensure accurate integration. By comparing the integral of a well-resolved signal of this compound (e.g., the aromatic protons) with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC separates the components of a mixture, and the MS provides a mass spectrum for each component.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Aliphatic amines often undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The major fragmentation pathway for this compound is predicted to be the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium ion.

Predicted Mass Spectrometry Fragmentation Data for this compound:

| Ion | Predicted m/z | Description |

| [C₁₁H₁₇N]⁺ | 163.14 | Molecular Ion (M⁺) |

| [C₉H₁₂N]⁺ | 134.10 | Loss of an ethyl radical (M - 29) |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The retention time of this compound in the gas chromatogram would be characteristic of the compound under specific GC conditions (e.g., column type, temperature program) and can be used for its identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS and HRMS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. In LC-MS, the compound is first separated from a mixture by liquid chromatography and then detected by a mass spectrometer, which provides information about its molecular weight and structure.

For this compound (C₁₁H₁₇N), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

Table 1: Predicted m/z Values for this compound Adducts in Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 164.1434 |

Note: These values are calculated based on the monoisotopic mass of the most common isotopes of the constituent elements.

Product Ion Spectroscopy

Product ion spectroscopy, also known as tandem mass spectrometry (MS/MS), is instrumental in elucidating the structure of this compound. In this technique, the protonated molecule [M+H]⁺ is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of tertiary amines is often characterized by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, the primary fragmentation pathways are expected to involve the loss of ethyl or phenyl groups attached to the tertiary carbon.

Table 2: Expected Fragmentation Pathways and Product Ions for this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Major Product Ions (m/z) | Neutral Loss (Da) |

|---|---|---|---|

| 164.14 | α-cleavage (loss of ethyl radical) | 135.10 | 29 |

| 164.14 | α-cleavage (loss of phenyl radical) | 87.12 | 77 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. As a tertiary amine, the IR spectrum of this compound is notable for the absence of N-H stretching and bending vibrations that are characteristic of primary and secondary amines.

The spectrum will, however, display characteristic absorptions for C-H and C-N bonds, as well as vibrations from the phenyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |

| C-N | Stretch | 1250-1020 | Medium-Weak |

Chromatographic Methods for Separation and Characterization

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to its basic nature, reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) is a common approach.

Since this compound possesses a chiral center at the tertiary carbon, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers (enantiopurity) require the use of a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are often effective for the resolution of chiral amines. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving optimal separation.

Table 4: General HPLC Conditions for Purity and Enantiopurity Analysis of Phenylalkylamines

| Parameter | Purity Analysis (Reversed-Phase) | Enantiopurity Analysis (Chiral) |

|---|---|---|

| Stationary Phase | C18 | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | Hexane (B92381)/Isopropanol or Ethanol |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

Thin-Layer Chromatography (TLC) is a simple and rapid method for the qualitative analysis of this compound, often used to monitor the progress of a chemical reaction or to get a preliminary indication of purity.

For a basic compound like this compound, a silica (B1680970) gel plate is commonly used as the stationary phase. The mobile phase is typically a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can improve the spot shape and prevent tailing. The spots can be visualized under UV light due to the presence of the phenyl group.

Table 5: Typical TLC System for the Analysis of Phenylalkylamines

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) with 0.1% Triethylamine |

| Visualization | UV light (254 nm) |

Theoretical and Computational Studies of 3 Phenylpentan 3 Amine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, which are used to model the physical movement of atoms and molecules over time, have not been specifically applied to 3-Phenylpentan-3-amine in any published research. MD simulations would provide valuable information on the compound's behavior in various environments, its interaction with solvents, and its dynamic structural properties.

Conformational Analysis and Stereochemical Prediction

A formal conformational analysis of this compound is absent from the scientific literature. This type of study is critical for identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. Understanding the preferred conformation is fundamental to predicting its biological activity and interaction with other molecules.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses

While Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on broader classes of compounds like phenylalkylamines, none of these studies specifically include this compound in their dataset. Therefore, no SAR models exist to generate mechanistic hypotheses about its potential biological targets or mode of action.

Reactivity and Chemical Applications of 3 Phenylpentan 3 Amine

Reactions as a Nucleophile

The lone pair of electrons on the nitrogen atom of 3-Phenylpentan-3-amine imparts significant nucleophilic character, enabling it to react with a variety of electrophilic species. The steric hindrance afforded by the two ethyl groups and the phenyl group can influence the rate and outcome of these reactions.

One of the most common reactions of tertiary amines is their alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2) to form quaternary ammonium (B1175870) salts. For instance, the reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield a quaternary ammonium salt. These salts are often used as phase-transfer catalysts.

Table 1: Representative Nucleophilic Reactions of Tertiary Amines

| Electrophile | Product Type | General Reaction Conditions |

| Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Typically in a polar aprotic solvent |

| Acid Chloride (e.g., CH₃COCl) | Acylammonium Salt (intermediate) | Often in the presence of a non-nucleophilic base |

| Michael Acceptor | Michael Adduct | Base-catalyzed |

Note: This table represents the expected reactivity of this compound based on the known reactions of tertiary amines.

Acylation of tertiary amines with acid chlorides or anhydrides can also occur, leading to the formation of acylammonium salts. These intermediates are highly reactive and can be used in various subsequent transformations.

Transformation into Other Chemical Entities

This compound can be transformed into a variety of other chemical compounds through different synthetic methodologies. One notable transformation is its oxidation. Oxidation of tertiary amines can lead to the formation of N-oxides. These N-oxides are versatile intermediates that can undergo further reactions, such as the Cope elimination.

Another potential transformation involves the cleavage of one of the C-N bonds. While tertiary amines are generally stable, under specific catalytic conditions, C-N bond cleavage can be achieved, leading to the formation of secondary amines and other functionalized molecules.

Role as a Precursor in Organic Synthesis

The structure of this compound, featuring a tertiary amine attached to a chiral center (if synthesized in an enantiomerically pure form), makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

For example, the amine functionality can be used to introduce nitrogen-containing heterocycles into a molecular scaffold. By reacting with appropriate bifunctional reagents, this compound can serve as a key building block in the construction of various heterocyclic systems.

Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. This further expands the synthetic utility of this compound as a precursor.

Catalytic Applications in Chemical Transformations

Tertiary amines, including sterically hindered ones like this compound, can function as catalysts in a range of organic transformations. Their basicity allows them to act as Brønsted bases, while their nucleophilicity enables them to serve as Lewis bases.

In recent years, the use of chiral tertiary amines as organocatalysts in asymmetric synthesis has gained significant attention. While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential utility in this area. For example, it could potentially be used to catalyze aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions.

Table 2: Potential Catalytic Applications of Tertiary Phenylalkylamines

| Reaction Type | Role of the Amine | Potential Outcome |

| Baylis-Hillman Reaction | Nucleophilic catalyst | Formation of α-methylene-β-hydroxy carbonyl compounds |

| Aldol Reaction | Brønsted base catalyst | Formation of β-hydroxy carbonyl compounds |

| Michael Addition | Brønsted base catalyst | Formation of 1,5-dicarbonyl compounds |

Note: This table outlines potential catalytic roles for this compound based on the known applications of similar tertiary amines.

The steric bulk around the nitrogen atom in this compound can be advantageous in catalysis, influencing the stereochemical outcome of a reaction by creating a specific chiral environment around the catalytic site.

Investigations into Biological Interactions and Pharmacological Target Engagement of 3 Phenylpentan 3 Amine Analogues Excluding Clinical Data

Mechanism of Action Studies in In Vitro Systems

In vitro studies are crucial for elucidating the mechanism of action of novel compounds. These studies utilize isolated biological components, such as cells or proteins, to observe the direct effects of a substance.

Calcium Channel Modulation Research

While no specific research exists for 3-Phenylpentan-3-amine, the broader class of phenylalkylamines has been studied for its effects on calcium channels. Phenylalkylamines are known to act as blockers of L-type calcium channels. nih.govnih.govtaylorandfrancis.com The interaction is thought to occur within the pore of the channel, physically obstructing the passage of calcium ions. researchgate.net The binding of phenylalkylamines to the calcium channel is complex and can be influenced by the conformational state of the channel and the presence of calcium ions. nih.govias.ac.in

A three-dimensional pharmacophore model for T-type calcium channel blockers has been developed, which typically includes hydrophobic regions, a hydrogen bond acceptor, and a positive ionizable region. nih.govnih.gov Such models are valuable tools for designing new ligands with potential calcium channel blocking activity. nih.govamrita.edu Homology modeling and molecular dynamics simulations have been employed to investigate the binding of phenylalkylamine derivatives to human T-type calcium channels, suggesting that specific domains of the channel may be responsible for binding selectivity. nih.gov

Receptor Binding and Ligand-Target Interactions

Specific receptor binding data for this compound is not available. In general, the interaction of a ligand with its target receptor is characterized by its binding affinity (often expressed as Kᵢ or IC₅₀ values) and selectivity for the target over other receptors. For instance, studies on substituted N-phenylpiperazine analogs have detailed their binding affinities and selectivity for dopamine (B1211576) D2 and D3 receptors. nih.gov Similarly, the binding profiles of ring-substituted N,N-diallyltryptamine analogs have been characterized at a wide range of receptors and transporters. researchgate.net These studies are fundamental in understanding the pharmacological profile of a compound.

Investigation in Model Organisms (e.g., C. elegans) for Mechanistic Insights

The nematode Caenorhabditis elegans is a powerful model organism for studying the effects of chemical compounds on a whole organism, including neurotoxicity and developmental effects. plos.orgnih.gov However, no studies have been published on the effects of this compound or its close analogues in C. elegans. Research using C. elegans has been employed to investigate the effects of various chemical exposures on phenotypes such as feeding, movement, and development. plos.orgmdpi.com For example, paralytic agents are used for imaging studies in C. elegans, and their effects on cellular energetics and redox tone have been characterized. plos.org

Pharmacophore Development and Molecular Design Rationales

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. researchgate.net For T-type calcium channel blockers, a general pharmacophore model has been proposed which can be used to screen for new and potent compounds. nih.gov The design of novel compounds often relies on such models to predict biological activity and guide chemical synthesis. For example, pharmacophore modeling has been used in the identification of chalcone (B49325) derivatives as calcium channel blockers. benthamdirect.com

Structure-Biological Activity Relationships (SBAR)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying the structure of a molecule and observing the resulting changes in its pharmacological properties.

Impact of Structural Modifications on Biological Interaction Profile

There are no specific SBAR studies available for this compound. In general, for phenylalkylamine-type compounds, modifications to the phenyl ring or the amine side chain can significantly impact their potency and selectivity as calcium channel blockers. nih.govnih.gov For example, in a series of (S)-phenylpiperidines, substituents on the aromatic ring and the nitrogen atom were varied to explore their importance for interaction with dopamine receptors. nih.gov Such studies provide critical information for the optimization of lead compounds in drug discovery.

Stereochemical Influence on Target Engagement

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For analogues of this compound, the presence of one or more chiral centers gives rise to stereoisomers, such as enantiomers and diastereomers. These isomers, while often having identical chemical and physical properties in an achiral environment, can exhibit markedly different affinities and efficacies when interacting with chiral biological targets like receptors and enzymes. nih.gov This phenomenon, known as stereoselectivity, arises from the specific spatial orientation required for a ligand to optimally bind to its target's active site.

While specific research on the stereochemical influence on target engagement for this compound analogues is not extensively available in the public domain, the principles of stereopharmacology, illustrated by studies on other structurally related and unrelated compounds, underscore its importance. The differential activity of stereoisomers is a well-established concept in pharmacology. For instance, in a study of a dihydropyridine (B1217469) calcium channel blocker, the (+)-alpha isomer, (S)-(S)-1, demonstrated hypotensive activity that was 30 to 100 times stronger than its (-)-alpha isomer. nih.gov This significant difference in potency highlights how a precise stereochemical configuration is essential for effective biological activity.

Similarly, research on the enantiomers of an alpha-adrenoceptor antagonist, 1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl)piperazine, revealed a profound stereochemical effect. The (+)-isomer was found to be 363 times more potent than the (-)-isomer in producing competitive alpha-1 adrenoceptor blockade. nih.gov Such a large disparity in activity between enantiomers emphasizes that only one isomer may fit optimally into the binding pocket of the receptor, leading to a stable and effective interaction. The other isomer, being a poor fit, exhibits significantly lower or even negligible activity.

The underlying principle for these observations is that the binding sites of biological targets are themselves chiral, composed of asymmetrically arranged amino acid residues. This chirality creates a discriminatory environment where one stereoisomer of a ligand can form multiple, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target, while its mirror image cannot establish these same interactions as effectively, if at all.

For analogues of this compound, the chiral center at the C3 position, and potentially other chiral centers introduced through substitution, would be expected to play a pivotal role in their interaction with pharmacological targets. The spatial orientation of the phenyl group, the amine, and the two ethyl groups (or other substituents) would dictate the molecule's ability to fit into a specific binding pocket. Therefore, it is highly probable that the pharmacological activity of any chiral this compound analogue would reside predominantly in one of its stereoisomers. A comprehensive understanding of the structure-activity relationship for this class of compounds would necessitate the separation and individual pharmacological evaluation of their stereoisomers.

Q & A

Q. What are the recommended synthetic routes for 3-phenylpentan-3-amine, and how can intermediates be characterized?

- Methodological Answer : The synthesis of tertiary amines like this compound typically involves alkylation of primary/secondary amines or reductive amination. For example, using FeCl₂ as a catalyst with NaBH₄ as a reducing agent under inert conditions can yield tertiary amines. Intermediates should be characterized via ¹H-NMR to confirm structural integrity, focusing on signals for the amine proton (δ 1.2–2.5 ppm) and phenyl group aromatic protons (δ 6.5–7.5 ppm). Purity can be assessed using HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Follow strict safety protocols:

- Use nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a tightly sealed container in a cool, dry, ventilated area , away from oxidizing agents.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Identify the amine proton (broad singlet near δ 1.5 ppm) and phenyl group (multiplet at δ 7.2–7.4 ppm).

- IR Spectroscopy : Look for N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 163 for the parent ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?

- Methodological Answer :

- Conduct Design of Experiments (DoE) to test variables like temperature (25–60°C), solvent polarity (e.g., THF vs. ethanol), and stoichiometry of reactants.

- Use GC-MS to monitor side products (e.g., over-alkylated amines).

- Optimize pH (neutral to slightly basic) to favor nucleophilic attack while suppressing hydrolysis .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals.

- Compare data with computational predictions (e.g., DFT-based chemical shift calculations).

- Re-examine synthetic steps for potential byproducts or impurities .

Q. What are the implications of this compound’s stereoelectronic properties on its reactivity in organocatalysis?

- Methodological Answer :

- Use DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals.

- Test catalytic activity in model reactions (e.g., asymmetric aldol reactions) and correlate results with steric parameters (e.g., A-value analysis of substituents) .

Q. How can degradation pathways of this compound under oxidative conditions be systematically studied?

- Methodological Answer :

- Expose the compound to H₂O₂/UV light or Fenton’s reagent to simulate oxidative stress.

- Analyze degradation products via LC-MS/MS and propose mechanisms using isotopic labeling (e.g., ¹⁸O in H₂O₂) .

Q. What strategies validate the environmental safety of this compound in lab waste streams?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.